molecular formula C16H24N2O3 B2511285 1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea CAS No. 1797558-22-5

1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea

Cat. No.: B2511285
CAS No.: 1797558-22-5
M. Wt: 292.379
InChI Key: GAQRPHPIHNZAGW-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea is an organic compound with the molecular formula C15H22N2O3 It is a derivative of urea, featuring a cyclopentyl group and a methoxyphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea typically involves the reaction of cyclopentyl isocyanate with 2-methoxy-2-(3-methoxyphenyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopentyl-3-(2-ethoxyphenyl)urea
  • 1-Cyclopentyl-3-(2,4,5-trimethylphenyl)urea
  • 1-Cyclopentyl-3-(3-(trifluoromethyl)phenyl)urea

Uniqueness

1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methoxy groups on the phenyl ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-cyclopentyl-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-20-14-9-5-6-12(10-14)15(21-2)11-17-16(19)18-13-7-3-4-8-13/h5-6,9-10,13,15H,3-4,7-8,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQRPHPIHNZAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)NC2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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